molecular formula C10N4O2 B14417749 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile CAS No. 84305-11-3

5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile

Cat. No.: B14417749
CAS No.: 84305-11-3
M. Wt: 208.13 g/mol
InChI Key: RPQBRFHUSRAFEF-UHFFFAOYSA-N
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Description

5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C10N4O2 It is a derivative of cyclohexa-1,3-diene and is characterized by the presence of four cyano groups and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via the self-condensation of diethyl acetonedicarboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroxy-substituted compounds.

Scientific Research Applications

5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves its ability to act as an electron acceptor. This property is due to the presence of multiple cyano and keto groups, which can participate in electron transfer reactions. The molecular targets and pathways involved in its action are still under investigation, but its electron-accepting ability makes it a valuable compound in redox chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to its specific arrangement of cyano and keto groups, which confer distinct chemical properties. Its ability to act as a strong electron acceptor sets it apart from other similar compounds, making it particularly useful in redox reactions and materials science .

Properties

CAS No.

84305-11-3

Molecular Formula

C10N4O2

Molecular Weight

208.13 g/mol

IUPAC Name

5,6-dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile

InChI

InChI=1S/C10N4O2/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13

InChI Key

RPQBRFHUSRAFEF-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=O)C(=O)C(=C1C#N)C#N)C#N

Origin of Product

United States

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